Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one: This intermediate is prepared by reacting (S)-proline with pivalaldehyde in the presence of trifluoroacetic acid under reflux conditions.
Conversion to (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one: The intermediate is then treated with diisopropylamine and butyllithium in tetrahydrofuran at low temperatures, followed by the addition of iodomethane.
Hydrolysis to this compound: The final product is obtained by hydrolyzing the intermediate in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and sustainable synthesis methods to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Similar in structure but with a phenyl group instead of a methyl group.
(2R,5S)-2-Methyl-5-[(2R)-6-methyl-5-hepten-2-yl]bicyclo[3.1.0]hexan-2-ol: Another compound with similar stereochemistry but different functional groups.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl (2R,5S)-5-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
FZBQCOBVXDOWIT-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1)C(=O)OC |
Canonical SMILES |
CC1CCC(N1)C(=O)OC |
Origin of Product |
United States |
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